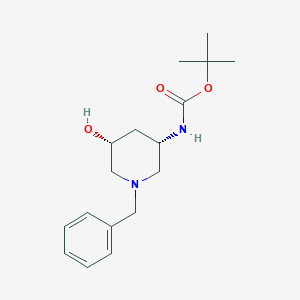

(3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester

Description

(3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 3-position, a benzyl substituent at the 1-position, and a hydroxyl group at the 5-position. Its stereochemistry (3S,5R) is critical for its physicochemical and biological properties. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and other bioactive molecules .

The benzyl group enhances lipophilicity, while the hydroxyl group contributes to hydrogen bonding and solubility. The tert-butyl carbamate acts as a protective group for amines, enabling selective functionalization during multi-step syntheses.

Properties

IUPAC Name |

tert-butyl N-[(3S,5R)-1-benzyl-5-hydroxypiperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKRYNKTRCWHRB-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and reduction. The benzyl group is then introduced via a nucleophilic substitution reaction. Finally, the tert-butyl ester is formed through esterification, using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neuropharmacology

The compound has shown promise in the field of neuropharmacology, particularly concerning neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may exert neuroprotective effects through various mechanisms:

- Inhibition of β-secretase and Acetylcholinesterase : Studies have demonstrated that this compound inhibits β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease. In vitro assays report an IC50 of 15.4 nM for β-secretase inhibition and a Ki of 0.17 μM for acetylcholinesterase inhibition .

- Reduction of Oxidative Stress : The compound has been shown to reduce malondialdehyde (MDA) levels, a marker of oxidative stress, indicating its potential antioxidant properties.

Drug Development

The structural characteristics of (3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester make it a candidate for further development in pharmaceuticals targeting cognitive decline and other neurodegenerative conditions. Its ability to modulate neurotransmitter systems and protect neuronal cells suggests potential applications in drug formulations aimed at treating Alzheimer's disease and similar disorders.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

In Vitro Studies

A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents .

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effects on cognitive decline and oxidative stress markers. Although it showed promise in reducing MDA levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.

Mechanism of Action

The mechanism of action of (3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share core structural features with the target molecule, differing in substituents, stereochemistry, or functional groups:

Table 1: Structural and Functional Comparison

Biological Activity

(3S,5R)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester, with the CAS number 1611481-19-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a hydroxyl group and a benzyl substituent, which contributes to its pharmacological properties. The molecular formula is C17H26N2O3, and it has a molecular weight of 306.4 g/mol.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including receptors and enzymes associated with neurological functions. Research indicates that compounds with similar structures often exhibit properties that can influence neurotransmitter systems, making them potential candidates for treating conditions like depression and anxiety.

Key Biological Activities:

- Neurotransmitter Modulation: The compound may interact with serotonin receptors, impacting mood regulation.

- Enzyme Inhibition: It could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability in the synaptic cleft.

The structure of this compound allows for specific interactions with biological targets. The piperidine ring facilitates binding to various receptors, while the benzyl group may enhance lipophilicity, aiding in membrane permeability.

The mechanism by which this compound exerts its effects involves:

- Binding to Receptors: It may act as an agonist or antagonist at certain serotonin receptor subtypes.

- Inhibition of Enzymes: Potential inhibition of monoamine oxidase (MAO) or other related enzymes could lead to increased levels of neurotransmitters like serotonin and norepinephrine.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their pharmacological profiles. For instance:

- Case Study 1: A study explored the effects of piperidine derivatives on serotonin receptor modulation, demonstrating that modifications to the piperidine structure could enhance receptor affinity and selectivity .

- Case Study 2: Another investigation assessed the impact of similar compounds on cognitive functions in animal models, suggesting potential applications in treating cognitive deficits associated with depression .

Table 1: Comparison of Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.